![molecular formula C6H5Cl2NO B1318872 (3,5-Dichloropyridin-2-yl)methanol CAS No. 275383-87-4](/img/structure/B1318872.png)
(3,5-Dichloropyridin-2-yl)methanol
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Overview
Description
(3,5-Dichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a hydroxymethyl group at the 2 position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-dichloropyridine with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of (3,5-Dichloropyridin-2-yl)methanol may involve large-scale chlorination processes followed by controlled hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions include various substituted pyridines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3,5-Dichloropyridin-2-yl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of (3,5-Dichloropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,5-Dichloropyridine: Similar structure but lacks the hydroxymethyl group.
3,5-Dichloropyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Chloropyridin-3-ylmethanol: Similar but with only one chlorine atom, affecting its chemical properties and reactivity
Uniqueness: (3,5-Dichloropyridin-2-yl)methanol is unique due to the presence of both chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3,5-dichloropyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLNNNMWIMJFIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590475 |
Source
|
Record name | (3,5-Dichloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275383-87-4 |
Source
|
Record name | (3,5-Dichloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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